2-fluoro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSVLCQDNIJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 1h Indole and Its Derivatives
Traditional and Modern Synthetic Approaches to Indole (B1671886) Derivatives
A variety of methods have been established for the synthesis of the indole nucleus, ranging from historical name reactions to contemporary transition-metal-catalyzed processes. openmedicinalchemistryjournal.comresearchgate.net
First reported in 1883 by Emil Fischer, this reaction remains one of the most widely used methods for indole synthesis. numberanalytics.combyjus.com The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.com The reaction mechanism is believed to proceed through a tsukuba.ac.jptsukuba.ac.jp-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. byjus.com
Key features of the Fischer indole synthesis include:
The ability to perform the reaction in a single pot without isolating the intermediate arylhydrazone. byjus.com
The reaction of unsymmetrical ketones can lead to two regioisomeric products, with selectivity influenced by the acidity of the medium, substituents on the hydrazine, and steric factors. byjus.com
While versatile, the traditional Fischer indole synthesis has limitations. For instance, it fails with acetaldehyde, precluding the direct synthesis of indole itself. byjus.com To overcome this, pyruvic acid can be used, followed by decarboxylation of the resulting indole-2-carboxylic acid. byjus.com Microwave irradiation has been shown to accelerate the Fischer indole synthesis, providing a rapid and efficient route to various indole derivatives. openmedicinalchemistryjournal.comnih.gov
Modern synthetic approaches have increasingly relied on transition-metal catalysis, with palladium being a prominent choice for its versatility in forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Palladium-catalyzed reactions offer advantages such as higher yields, greater selectivity, and milder reaction conditions compared to many traditional methods. numberanalytics.com
Several palladium-catalyzed strategies for indole synthesis have been developed:
Cross-Coupling Reactions: The palladium-catalyzed cross-coupling of an aryl halide with an alkyne is a powerful method for constructing the indole ring with high regioselectivity. numberanalytics.com For example, 2,3-disubstituted indoles can be synthesized from the reaction of 2-iodoaniline (B362364) with internal alkynes. researchgate.net
Heck-Matsuda Arylation: This reaction has been utilized to synthesize 2-carbomethoxy-3-aryl-indoles. The process begins with the Heck-Matsuda arylation of methyl acrylate (B77674) with ortho-nitro-substituted arenediazonium salts in the presence of a palladium acetate (B1210297) catalyst. openmedicinalchemistryjournal.com
Reductive Cyclization: Palladium catalysts, in conjunction with a CO surrogate like phenyl formate (B1220265), can effect the reductive cyclization of β-nitrostyrenes to form indoles. mdpi.com This method has been shown to be effective for β-nitrostyrenes bearing an aryl substituent in the alpha position. mdpi.com
Tandem Reactions: Palladium catalysis enables tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For instance, a palladium-catalyzed tandem cyclization/C-H functionalization of two alkynes has been developed to construct polycyclic functionalized indoles. researchgate.net
A notable application of palladium catalysis in the synthesis of fluorinated indoles involves the regioselective 1,1-difluoroallylation of heteronucleophiles followed by an intramolecular Heck reaction. acs.orgnih.gov This sequence, starting from 3-bromo-3,3-difluoropropene, leads to ring-difluorinated indolines, which can then be converted to 2-fluoroindoles through defluorinative allylic substitution. nih.govresearchgate.net
The reductive cyclization of nitroarenes is a well-established strategy for indole synthesis. rsc.org Several classical methods, including the Reissert, and Leimgruber–Batcho syntheses, fall under this category. rsc.org
Reissert Indole Synthesis: This method involves the reaction of an o-nitrotoluene with diethyl oxalate (B1200264) to form an intermediate, which upon reductive cyclization with zinc in acetic acid, yields the corresponding indole-2-carboxylic acid.
Leimgruber–Batcho Indole Synthesis: This is a two-step procedure that is widely used in industry due to the availability of starting materials. diva-portal.org It involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form a β-amino-o-nitrostyrene (an enamine), which is then reductively cyclized to the indole. diva-portal.org Common reducing agents for the cyclization step include Raney nickel, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid. diva-portal.org
Bartoli Indole Synthesis: This reaction involves the addition of a vinyl Grignard reagent to a nitroarene. The resulting intermediate undergoes a tsukuba.ac.jptsukuba.ac.jp-sigmatropic rearrangement to afford 7-substituted indoles. scholaris.ca
Cadogan Indole Synthesis: This method involves the reductive cyclization of an o-nitrostyrene derivative using a phosphine (B1218219) reagent.
Modern advancements have introduced novel one-pot and tandem strategies that integrate redox and hydrogenation reactions to streamline indole formation from nitro compounds. rsc.org For example, a palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate as a carbon monoxide surrogate has been developed. mdpi.com
The Hemetsberger–Knittel synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester (azidocinnamate) to yield an indole-2-carboxylic ester. doi.orgwikipedia.org The reaction is believed to proceed through a nitrene intermediate, which then undergoes cyclization. wikipedia.org While yields are often good, the synthesis of the azido-containing starting material can be challenging and potentially hazardous. doi.orgwikipedia.org
The mechanism is thought to involve the thermal degradation of the azidoacrylate, generating a nitrene which is in equilibrium with an azirine intermediate. mdpi.com Microwave irradiation has been successfully employed to accelerate the Hemetsberger–Knittel process, allowing for rapid and high-yielding synthesis of indoles. doi.org This methodology can also be adapted for the formation of 2-unsubstituted indoles via decarboxylation of the initially formed indole-2-carboxylate (B1230498). doi.org
Specific Synthesis of Fluorinated Indole Scaffolds
The introduction of fluorine into the indole ring can significantly alter its biological properties. Specific methods have been developed to synthesize fluorinated indoles, particularly 2-fluoroindoles.
A key method for the synthesis of 2-fluoroindoles is the cyclization of o-substituted β,β-difluorostyrenes. thieme-connect.compsu.edu This approach takes advantage of the unique reactivity imparted by the two vinylic fluorine atoms. thieme-connect.com
The Ichikawa indole synthesis involves the base-induced 5-endo-trig cyclization of ortho-amino-β,β-difluorostyrenes to produce 2-fluoroindoles. researchgate.net This process is facilitated by the favorable conversion of a difluorinated sp2 carbon to an sp3 carbon, followed by the elimination of a fluoride (B91410) ion to form the aromatic indole ring. researchgate.net
A significant advancement in this area is the silver-catalyzed electrophilic 5-endo-trig cyclization of β,β-difluoro-o-sulfonamidostyrenes. tsukuba.ac.jp In this reaction, a Ag(I) catalyst, in combination with N,O-bis(trimethylsilyl)acetamide (BSA), promotes the cyclization in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). tsukuba.ac.jp The reaction proceeds via a vinylic C–F bond activation through silver-catalyzed β-fluorine elimination, coupled with C–N bond formation. tsukuba.ac.jp This method is notable as it achieves the cyclization under non-basic conditions, avoiding potential hydrolysis of the product. tsukuba.ac.jp
The scope of this silver-catalyzed reaction is demonstrated by its tolerance of various substituents on the difluorostyrene, including ether, ester, and halogen groups, as well as different alkyl and silyl (B83357) groups at what becomes the 3-position of the indole. tsukuba.ac.jp Furthermore, diverse sulfonyl groups can be present on the nitrogen atom. tsukuba.ac.jp
| Starting Material (β,β-Difluorostyrene) | Product (2-Fluoroindole) | Yield (%) |
| 1a | 2a | 80 |
| 1b | 2b | ~100 |
| 1c | 2c | ~100 |
| 1d (MeO substituent) | 2d | - |
| 1e (EtO2C substituent) | 2e | - |
| 1f (Cl substituent) | 2f | - |
| - | 2g (sec-Bu at C3) | - |
| - | 2h (benzyl at C3) | - |
| - | 2i (Me3Si at C3) | - |
| - | 2j (mesyl on N) | - |
| - | 2k (nosyl on N) | - |
| - | 2l (mesitylenesulfonyl on N) | - |
| Table based on findings from the silver-catalyzed cyclization of β,β-difluoro-o-sulfonamidostyrenes. tsukuba.ac.jp Specific yield data for all derivatives was not provided in the source. |
K₂CO₃-Mediated Annulation with 2-Fluoro-1-nitroarenes
A notable one-pot synthesis of 2,3-dicarboxylate indoles has been achieved through the potassium carbonate (K₂CO₃)-mediated reaction of 1,3-acetonedicarboxylates with substituted 2-fluoro-1-nitrobenzenes. rsc.orgresearchgate.net This method facilitates the formation of multiple carbon-carbon and carbon-nitrogen bonds in a tandem annulation pathway under open-vessel conditions. rsc.org The reaction typically involves using two equivalents of the 2-fluoro-1-nitroarene. rsc.orgresearchgate.net The process is significant for its efficiency in constructing the indole core with synthetically useful dicarboxylate handles at the 2 and 3 positions. Density Functional Theory (DFT) calculations have been employed to understand the plausible mechanisms of this transformation. rsc.org
Domino Reactions of 2-Fluorotoluenes and Nitriles
A practical and transition-metal-free approach for the synthesis of 2-aryl indoles has been developed, which involves a domino reaction between readily available 2-fluorotoluenes and nitriles. lookchem.comlookchem.comresearchgate.net This methodology utilizes a combination of LiN(SiMe₃)₂ and CsF to generate a diverse array of indoles in yields ranging from 48% to 92%. lookchem.comlookchem.comresearchgate.net A key advantage of this method is its broad substrate scope, allowing for the introduction of various substituents on the indole backbone (C4 to C7) and the aryl group at the C2 position. lookchem.comlookchem.comresearchgate.net This versatility provides valuable opportunities for further chemical modifications. The reaction has been successfully performed on a gram-scale, demonstrating its potential for larger-scale applications. researchgate.net
Synthesis of 5-Fluoro-1H-indole-2-carbonitrile
The synthesis of 5-fluoro-1H-indole-2-carbonitrile has been reported with a high yield of 81%. mdpi.comresearchgate.net This compound serves as a valuable intermediate for the preparation of more complex, polysubstituted indole derivatives. mdpi.comresearchgate.net Further functionalization can be achieved through reactions such as iodination at the C3 position. For instance, treatment of 1H-indole-2-carbonitriles with iodine in the presence of potassium hydroxide (B78521) in DMF leads to the corresponding 3-iodo derivatives. mdpi.com These iodinated compounds are precursors for various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, enabling the synthesis of a wide range of di-, tri-, and tetra-substituted indole-2-carbonitriles. mdpi.com
Synthesis of 6-Fluoro-3-(2-nitrovinyl)-1H-indole
A method for the synthesis of 6-fluoro-3-(2-nitrovinyl)-1H-indole has been documented, starting from 6-fluoro-1H-indole-3-carbaldehyde. mdpi.comppm.edu.pl The reaction involves the condensation of the carbaldehyde (5 mmol) with nitromethane (B149229) (10 mmol) in isopropanol. mdpi.comppm.edu.pl The process is catalyzed by butylamine (B146782) (500 µmol) with acetic acid (2.5 mmol) as a co-catalyst, and the mixture is heated at 60 °C for 3 hours. mdpi.comppm.edu.pl This procedure yields the desired product in a 66% yield. mdpi.com The precursor, 6-fluoro-1H-indole-3-carbaldehyde, can be synthesized from 6-fluoroindole (B127801) via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). mdpi.com The resulting 6-fluoro-3-(2-nitrovinyl)-1H-indole can be further reduced, for example with lithium aluminum hydride (LiAlH₄), to produce 6-fluorotryptamine. mdpi.com
Green Chemistry Approaches in 2-Fluoro-1H-Indole Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of fluorinated indoles to reduce waste, avoid hazardous reagents, and improve energy efficiency. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Catalyst-Free Reactions in Aqueous Media
The use of water as a reaction medium is a cornerstone of green chemistry. openmedicinalchemistryjournal.com Catalyst-free approaches in aqueous media have been successfully developed for certain indole syntheses. For example, the Michael addition of indoles to β-fluoro-β-nitrostyrenes proceeds efficiently in water without the need for a catalyst, yielding 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indoles in high yields (up to 92%). researchgate.net This method is notable for its clean reaction conditions and simple workup procedures. researchgate.net Similarly, catalyst-free, three-component domino reactions in aqueous ethanol (B145695) have been used to synthesize complex spiro[indoline-3,4'-pyran] conjugates. tandfonline.com These reactions benefit from the unique properties of water that can promote reactivity and selectivity. researchgate.nettandfonline.com Solvent- and catalyst-free approaches, driven by hydrogen-bond interactions, have also been reported for the synthesis of other fluorinated compounds. mdpi.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comnih.govresearchgate.net This technology has been applied to the synthesis of various indole derivatives. tandfonline.comresearchgate.net For instance, the synthesis of fluorinated indole derivatives has been achieved by reacting 5-fluoroindoline-2,3-dione with anilines in ethanol using a copper catalyst under microwave irradiation (200 W, 60 °C). tandfonline.com Another example is the one-pot, three-component synthesis of polysubstituted indoles from 2-iodoanilines, terminal alkynes, and aryl iodides, which is significantly accelerated by microwave heating. nih.gov The synthesis of 2-(1H)-quinolinones from quinoline (B57606) raw materials has also been efficiently performed using microwave assistance. google.com
Utilization of Nanoparticles and Solid Acid Catalysts
The quest for environmentally benign and efficient synthetic methods has led to the exploration of nanoparticles and solid acid catalysts in indole synthesis. openmedicinalchemistryjournal.com These catalysts offer advantages such as reusability, reduced waste, and often milder reaction conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For instance, sulfonic acid functionalized silica (B1680970) (SiO₂-Pr-SO₃H) and SBA-Pr-SO₃H have been employed as solid acid catalysts for the synthesis of 3,3-di(indolyl)indolin-2-ones. rsc.org While not directly reporting the synthesis of this compound, these methods highlight the potential of solid acid catalysts in promoting reactions involving the indole core. rsc.org
Magnetic nanoparticles have also emerged as effective catalysts for the synthesis of various indole derivatives. researchgate.net For example, a core-shell solid acid catalyst (Fe₃O₄@MCM-41-OSO₃H) has been used in a three-component reaction to produce 3-substituted indoles. researchgate.net These nanoparticle-based catalytic systems are often magnetically separable, simplifying catalyst recovery and reuse. researchgate.net The application of such green and sustainable methods to the synthesis of fluorinated indoles is an area of growing interest. openmedicinalchemistryjournal.com
Strategies for Regioselective Fluorination of the Indole Nucleus
Introducing a fluorine atom at a specific position on the indole ring is a significant challenge due to the multiple reactive C-H bonds. nih.govacs.org Various strategies have been developed to achieve regioselectivity.
Site-Selective C-H Functionalization
Direct C-H functionalization is an atom-economical approach to introduce fluorine. acs.org This often involves the use of a directing group to guide the fluorinating agent to a specific carbon atom. nih.govacs.org Palladium catalysis is a common strategy, where a directing group installed on the indole nitrogen can direct fluorination to specific positions on the benzene (B151609) core, such as C4, C5, C6, or C7. acs.orgrsc.org For instance, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions, while an N-P(O)tBu₂ group can direct functionalization to the C6 and C7 positions. acs.org While these examples focus on arylation, the principle can be extended to fluorination.
Ruthenium-catalyzed reactions have also shown promise for remote C-H functionalization of indoles. bath.ac.uk For example, a pyrimidinyl group on the indole nitrogen, along with an ester directing group at C3, can selectively direct alkylation to the C6 position. bath.ac.uk
Fluorine-Walk Approach in Scaffold Design
The "fluorine-walk" approach involves systematically moving a fluorine atom around a molecular scaffold to explore the impact on biological activity. This strategy is particularly relevant in drug discovery. While a specific "fluorine-walk" synthesis for this compound is not detailed in the provided results, the concept underpins the rationale for developing diverse regioselective fluorination methods. One approach to synthesizing ring-fluorinated indoles involves the defluorinative allylic substitution of ring-difluorinated indolines, which are prepared via a palladium-catalyzed 1,1-difluoroallylation and subsequent intramolecular Heck reaction. acs.orgnih.govresearchgate.net Another method involves the use of Selectfluor™ for the electrophilic fluorination of activated aromatic systems, which has been used for the substitution of bromine with fluorine at the C-3 position of an indole. mdpi.com
Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives.
Cross-Coupling Reactions (Sonogashira, Suzuki–Miyaura, Stille, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. numberanalytics.comnih.govorganic-chemistry.org These reactions are widely used to functionalize the indole nucleus. nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It has been used to synthesize 3-aryl-4-fluoro-2-substituted-1H-indoles in a one-pot cascade reaction. mdpi.com The reaction of 3-iodo-2-carbonitrile indole derivatives with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst also exemplifies this method. nih.gov
Suzuki–Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. tcichemicals.com It is a versatile method for creating biaryl compounds and has been applied to the synthesis of fluorinated molecules. researchgate.netresearchgate.net For example, 1-Boc-5-fluoroindole-2-boronic acid can undergo Suzuki-Miyaura coupling.
Stille Coupling: This reaction couples an organostannane with an organic halide or pseudohalide. wikipedia.org It is known for its tolerance of a wide range of functional groups. numberanalytics.com The reaction has been used in the synthesis of 1H-indole-2-carbonitrile derivatives. nih.gov
Heck Coupling: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. researchgate.net It has been utilized in the synthesis of ring-fluorinated indolines, which are precursors to 2-fluoroindoles. acs.orgnih.gov
Table 1: Cross-Coupling Reactions for Functionalization of Fluorinated Indoles This table is interactive. Users can sort and filter the data.
| Coupling Reaction | Reactants | Catalyst System | Key Features |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst | Forms C(sp)-C(sp²) bonds; mild conditions. wikipedia.orglibretexts.org |
| Suzuki–Miyaura | Organoboron Compound + Organic Halide | Pd catalyst, Base | Versatile for C-C bond formation; tolerant of various functional groups. tcichemicals.com |
| Stille | Organostannane + Organic Halide | Pd catalyst | Tolerates a wide range of functional groups. wikipedia.org |
| Heck | Alkene + Aryl/Vinyl Halide | Pd catalyst | Forms C-C bonds with alkenes. researchgate.net |
Acylation and Alkylation at the 3-Position
The C3 position of the indole ring is generally the most nucleophilic and prone to electrophilic substitution. bhu.ac.in
Acylation: The Friedel-Crafts acylation is a common method for introducing an acyl group at the C3 position. jst.go.jp For instance, the reaction of indoles with nitriles in the presence of a boron Lewis acid can selectively produce 3-acylindoles. jst.go.jp The presence of an electron-donating group on the indole ring generally favors this reaction. jst.go.jp
Alkylation: Alkylation at the C3 position can be achieved through various methods. bhu.ac.in For example, the reaction of indoles with aromatic fluoromethyl ketones in the presence of K₂CO₃ and n-Bu₄PBr in water can efficiently produce trifluoromethyl(indolyl)phenylmethanols. beilstein-journals.org Indoles also react with Michael acceptors under acidic conditions to yield 3-substituted products. bhu.ac.in
Incorporation of Nitrile Functions
The 2-cyanoindole structure is a significant pharmacophore and a versatile precursor for creating more complex indole-based molecules. mdpi.com Direct cyanation methods and multi-step synthetic sequences are employed to introduce the nitrile group onto the fluoro-indole ring system.
One prominent strategy involves the direct functionalization of the indole core. For instance, the synthesis of 5-Fluoro-1H-indole-2-carbonitrile has been successfully achieved. mdpi.comnih.gov Spectroscopic data for this compound confirm its structure. nih.gov Further functionalization can be achieved by first introducing an iodine atom at the 3-position of the indole ring through electrophilic substitution using potassium hydroxide. mdpi.com This leads to the formation of intermediates like 5-Fluoro-3-iodo-1H-indole-2-carbonitrile, which was synthesized with a 73% yield. nih.gov This iodinated compound can then undergo various cross-coupling reactions (Sonogashira, Suzuki–Miyaura, Stille, and Heck) to produce a diverse range of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov
Another approach involves the conversion of a carboxylic acid group at the 2-position into a nitrile. In one example, a 2-carboxyl acid substituted 4-bromo-7-fluoroindole underwent a series of reactions including hydrolysis, condensation, and dehydration to yield 2-cyano-4-bromo-7-fluoroindole. sci-hub.se This cyano-derivative was then further modified in subsequent synthetic steps. sci-hub.se
The table below summarizes the synthesis of a key fluoro-indole nitrile intermediate.
| Compound Name | Starting Material | Reagents/Conditions | Yield | Reference |
| 5-Fluoro-1H-indole-2-carbonitrile | 5-Fluoro-1H-indole | Not specified | 81% | mdpi.comnih.gov |
| 5-Fluoro-3-iodo-1H-indole-2-carbonitrile | 5-Fluoro-1H-indole-2-carbonitrile | Iodine, Potassium Hydroxide | 73% | nih.gov |
| 2-Cyano-4-bromo-7-fluoroindole | 4-Bromo-7-fluoro-1H-indole-2-carboxylic acid | Hydrolysis, Condensation, Dehydration | Not specified | sci-hub.se |
Synthesis of Indole-2-carboxamide Derivatives
The indole-2-carboxamide moiety is a prevalent feature in many biologically active compounds. The primary method for synthesizing these derivatives is through the amide coupling of a this compound-2-carboxylic acid with a suitable amine.
A general and widely used procedure involves activating the carboxylic acid, often by converting it to an acyl chloride, followed by reaction with an amine. For example, N-substituted indole-2-carboxamide derivatives can be prepared by refluxing the corresponding indole-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate is then reacted with the desired amine in the presence of a base like pyridine (B92270) to yield the final carboxamide product. tandfonline.comtandfonline.com
Specific examples demonstrate the versatility of this method for creating diverse derivatives. The synthesis of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides was accomplished via a one-step coupling reaction between ethyl-5-fluoro-1H-indole-2-carboxylate and various aminobenzophenones. mdpi.com This reaction was conducted in the presence of sodium ethoxide in DMF or DMSO at high temperatures (150–190 °C), affording the target compounds in yields ranging from 6% to 37% after purification by column chromatography. mdpi.com
Another documented synthesis is that of N-(2,2-dimethoxyethyl)-5-fluoro-1H-indole-2-carboxamide. This compound was prepared from 5-fluoro-1H-indole-2-carboxylic acid and aminoacetaldehyde dimethyl acetal. The reaction utilized BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent and triethylamine (B128534) (Et₃N) as a base in anhydrous DMF, achieving a high yield of 97%. sci-hub.se
Furthermore, 5-fluoro-1H-indole-2-carboxylic acid has been coupled with N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride to produce the corresponding amide. acs.orgnih.gov This reaction was purified by flash column chromatography, resulting in a 50% yield of the final product as a white solid. acs.orgnih.gov
The following table presents data from selected syntheses of this compound-2-carboxamide derivatives.
Biological Activities and Pharmacological Investigations of 2 Fluoro 1h Indole Derivatives
Antimicrobial Activities
The investigation into the antimicrobial properties of 2-fluoro-1H-indole derivatives has explored their efficacy against a range of bacterial and fungal pathogens. The presence and position of the fluorine atom on the indole (B1671886) ring can significantly influence the antimicrobial spectrum and potency.
Antibacterial Efficacy
Research into the antibacterial effects of this compound derivatives has revealed activity against various bacterial strains. While extensive research on a wide array of derivatives is still emerging, some studies have provided insights into their potential. For instance, certain synthetic indole derivatives have demonstrated notable activity against multidrug-resistant Gram-positive bacteria.
One area of investigation has been the development of hybrid molecules incorporating the 2-fluoroindole moiety. In a study on novel fluorinated benzothiophene-indole hybrids, a compound identified as 2-fluoro-4-(1H-indol-3-yl)-9H-thieno[2,3-b]carbazole and its derivatives have shown promising results against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. The minimal inhibitory concentration (MIC) values for some of these compounds highlight their potent antibacterial action. dergipark.org.tr
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-fluoro-4-(1H-indol-3-yl)-9H-thieno[2,3-b]carbazole (3a) | S. aureus (USA300 Lac*lux) | 1 |
| 2-fluoro-4-(1H-indol-3-yl)-9H-thieno[2,3-b]carbazole (3a) | S. aureus (MRSA JE2) | 2 |
Antifungal Properties
The exploration of this compound derivatives as antifungal agents is an area of active research. The structural modifications of the indole ring, including fluorination at the 2-position, are being investigated to develop new agents to combat fungal infections. Studies on related fluorinated indole derivatives have shown that the position of the fluorine atom can be critical for antifungal activity. For example, derivatives of indole containing 1,2,4-triazole (B32235) have demonstrated a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against various fungal strains. nih.gov
While specific data for this compound derivatives is limited in the readily available literature, the general promise of fluorinated indoles as antifungal scaffolds suggests that 2-fluoro-substituted analogs warrant further investigation.
Antitubercular Applications
Tuberculosis remains a significant global health challenge, necessitating the discovery of novel therapeutic agents. While various indole derivatives have been explored for their antitubercular potential, specific research on this compound derivatives is not extensively documented in the available literature. Studies have often focused on fluorination at other positions of the indole ring. For instance, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been investigated for their effects against Mycobacterium tuberculosis H37Rv. dergipark.org.tr Similarly, isatin (B1672199) (1H-indole-2,3-dione) derivatives, some of which are fluorinated, have been evaluated for their anti-tubercular activity. wjpsonline.com
These findings suggest that the fluorinated indole scaffold is a promising starting point for the development of new antitubercular drugs. However, dedicated studies are required to specifically evaluate the efficacy of this compound derivatives against Mycobacterium tuberculosis.
Antiviral Research and Applications
The antiviral potential of this compound derivatives has been a subject of interest, particularly in the context of persistent viral infections like HIV and Hepatitis C.
Anti-HIV Activity
The human immunodeficiency virus (HIV) continues to be a major global health issue, and the development of new antiretroviral agents is crucial to combat drug resistance. Indole derivatives have been identified as a promising class of compounds with anti-HIV activity, targeting various stages of the viral life cycle.
While research on fluorinated indole derivatives has shown potential, specific studies focusing on this compound derivatives are limited. Investigations into related structures, such as indole-2-carboxylic acid derivatives, have demonstrated that substitutions on the indole core can lead to potent inhibition of HIV-1 integrase. nih.gov For instance, the introduction of a p-trifluorophenyl or o-fluorophenyl group at the C3 position of the indole core significantly improved the inhibitory activity. nih.gov Although the fluorine is not directly on the 2-position of the indole in these examples, it highlights the importance of fluorine in modulating the anti-HIV activity of indole-based compounds. Further research is needed to explore the direct impact of a 2-fluoro substitution on the indole ring on anti-HIV efficacy.
Hepatitis C Virus (HCV) Inhibition
The hepatitis C virus (HCV) is a leading cause of chronic liver disease, and there is an ongoing need for new and effective antiviral therapies. Indole-based compounds have emerged as a significant class of HCV inhibitors, with many targeting the NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.
Some studies have explored the impact of substitutions on the indole ring on anti-HCV activity. For example, in a study of novel indole-flutimide heterocycles, a chloro-derivative showed potent anti-HCV activity. rsc.org While this study did not specifically report on a 2-fluoro derivative, it underscores the potential of halogenated indoles in HCV treatment. Another study identified a series of indole derivatives as HCV replication inhibitors, with one potent compound targeting the NS5B polymerase. nih.gov
The available research indicates that the indole scaffold is a valuable template for designing HCV inhibitors. However, there is a clear need for studies specifically investigating the role and potential benefits of a fluorine substituent at the 2-position of the 1H-indole core to fully understand its potential in the development of novel anti-HCV agents.
Broad-Spectrum Antiviral Potential
Derivatives of this compound have been investigated for their potential as broad-spectrum antiviral agents, demonstrating activity against a range of DNA and RNA viruses. The indole nucleus is a key pharmacophore in the development of antiviral drugs. nih.gov For instance, the indole derivative Arbidol has been shown to possess broad-spectrum antiviral activity by inhibiting viral entry and fusion. frontiersin.orgresearchgate.net It is effective against enveloped viruses like influenza virus by impairing the HA-induced membrane fusion. nih.gov
Research into novel indole-2-carboxylate (B1230498) derivatives has revealed compounds with significant in vitro broad-spectrum antiviral activities. nih.gov One study synthesized a series of these derivatives and found that certain compounds exhibited potent activity. nih.gov For example, some synthesized compounds showed inhibitory effects against influenza A, hepatitis C virus (HCV), and Coxsackie B3 virus (Cox B3), all of which are RNA viruses, as well as hepatitis B virus (HBV), a DNA virus. nih.gov
Structure-activity relationship (SAR) studies have indicated that electron-withdrawing substituents on the aromatic or heteroaromatic ring of these indole derivatives tend to favor antiviral activity against RNA viruses. nih.gov Specifically, certain benzo-heterocyclic amine derivatives demonstrated potent activity against the entire panel of tested viruses, with IC50 values in the low micromolar range. nih.gov One notable compound, 3f, exhibited IC50 values between 3.21 and 5.06 μM across the tested RNA and DNA viruses. nih.gov Another compound, 3g, showed an IC50 range of 0.71 to 34.87 μM. nih.gov These findings underscore the potential of developing this compound derivatives as broad-spectrum antiviral therapeutics. researchgate.netidw-online.de
Anticancer and Antiproliferative Investigations
The this compound scaffold has been a focal point in the design and synthesis of novel anticancer agents due to the diverse biological activities exhibited by its derivatives. researchgate.netrsc.org Fluorine substitution can enhance metabolic stability and improve pharmacodynamic properties. nih.gov
Activity Against Various Cancer Cell Lines
A number of this compound derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. For instance, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have shown selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov In one study, compounds 4a, 4c, and 4g from this series were identified as having potent anticancer activity. nih.gov
Fluorinated isatins, which contain the 2-oxoindole core, have also been synthesized and evaluated for their cytotoxic effects. nih.gov Certain 1-benzylisatin derivatives with ortho-fluoro substitutions have shown notable cytotoxicity, which is associated with the induction of apoptosis in tumor cells. nih.gov Furthermore, a novel indirubin-3´-oxime derivative, AGM130, demonstrated excellent anti-tumor activity and inhibited the growth of A549 lung cancer cells. umass.edu Another study on an indolyl quinoline (B57606) moiety, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ), reported cell growth inhibition in A549 and H460 non-small cell lung cancer cells with IC50 values of 8 µM for both cell lines. umass.edu
A novel 1H-indole derivative, compound 7, displayed promising antiproliferative potential against MCF-7 breast cancer and HCT-116 colon cancer cell lines, with IC50 values of 12.93 μM and 11.52 μM, respectively. mdpi.com This compound also exhibited high selectivity indices of 4.32 and 7.28 for the respective cell lines. mdpi.com The antiproliferative activity of a series of 3,5-diaryl-4,5-dihydroisoxazole compounds containing an indole moiety was also assessed, with one compound showing high selectivity toward leukemia Jurkat and HL-60 cells. acs.org
| Compound | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| EMMQ | A549 (Non-small cell lung cancer) | 8 µM |
| EMMQ | H460 (Non-small cell lung cancer) | 8 µM |
| Compound 7 | MCF-7 (Breast cancer) | 12.93 µM |
| Compound 7 | HCT-116 (Colon cancer) | 11.52 µM |
Multi-kinase Inhibitory Effects (EGFR, VEGFR-2, BRAF^V600E)
Derivatives of this compound have been investigated as inhibitors of multiple protein kinases that are crucial for cancer cell proliferation and angiogenesis. nih.gov Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. nih.govnih.gov Several indole-containing compounds have been identified as effective agents against VEGFR. nih.gov
A newly designed 1H-indole derivative, compound 7, was evaluated for its in vitro inhibitory potential against VEGFR-2 and showed an IC50 value of 25 nM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 35 nM). mdpi.com Molecular docking studies of this compound revealed appropriate binding to the VEGFR-2 active site. mdpi.com Other 2-oxoindole derivatives have been designed as multiple kinase inhibitors targeting PDGFRα, PDGFRβ, and VEGFR-2. researchgate.net One such derivative, compound 6f, demonstrated exceptional selectivity, with IC50 values of 7.41 nM, 6.18 nM, and 7.49 nM against PDGFRα, PDGFRβ, and VEGFR-2, respectively. researchgate.net
In addition to VEGFR-2, epidermal growth factor receptor (EGFR) is another important target for anticancer drugs. mdpi.com Some indole derivatives have been designed to target EGFR. nih.gov While specific data on the inhibition of BRAF^V600E by this compound derivatives is less prevalent in the reviewed literature, the multi-kinase inhibitory potential of this class of compounds suggests that derivatives could be designed to target this specific mutation.
| Compound | Target Kinase | Inhibitory Activity (IC50) |
|---|---|---|
| Compound 7 | VEGFR-2 | 25 nM |
| Sorafenib (Reference) | VEGFR-2 | 35 nM |
| Compound 6f | PDGFRα | 7.41 nM |
| Compound 6f | PDGFRβ | 6.18 nM |
| Compound 6f | VEGFR-2 | 7.49 nM |
Mechanisms of Action (Caspase and Apoptotic Pathways)
The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis. umass.edunih.gov Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. nih.gov Several studies have shown that these compounds can trigger apoptotic pathways in cancer cells.
A synthetic benzo[e]indole derivative, DBID, was found to inhibit the proliferation of the HT-29 colon cancer cell line and significantly increase the levels of caspases-8, -9, and -3/7. researchgate.net The activation of these caspases is a hallmark of apoptosis. mdpi.com The study also confirmed apoptosis through AO/PI staining and Annexin V flow cytometry analysis. researchgate.net Furthermore, DBID was shown to up-regulate the expression of specific apoptotic genes. researchgate.net
Fluorinated isatins have also been shown to induce apoptosis in HuTu-80 cells. nih.gov The cytotoxic action of these compounds is linked to the dissipation of the mitochondrial membrane and stimulated production of reactive oxygen species (ROS), which are key events in the intrinsic apoptotic pathway. nih.gov Similarly, the indirubin-3´-oxime derivative AGM130 induced caspase-dependent apoptosis in A549 cells via the mitochondria-mediated intrinsic pathway. umass.edu The indolyl quinoline EMMQ also induced apoptosis in NSCLC cells through the disruption of the mitochondrial membrane potential and subsequent DNA damage. umass.edu The active derivatives of 2-(thiophen-2-yl)-1H-indole were found to cause cell cycle arrest at the S and G2/M phases and significantly alter the expression of microRNAs involved in tumor suppression and oncogenesis. nih.gov
Modulation of Enzyme Activity and Receptor Interactions
Derivatives of this compound have been shown to interact with and modulate the activity of various enzymes and receptors, which contributes to their pharmacological effects.
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. researchgate.netnih.gov Inhibition of CYP enzymes can alter drug pharmacokinetics and is a strategy in the development of some anticancer agents. nih.gov
Indole and its derivatives have been shown to interact with CYP enzymes. Indole itself is oxidized by several human CYP enzymes, with CYP2A6, CYP2C19, and CYP2E1 being the most active. researchgate.net Delavirdine, an indole-based antiretroviral drug, is known to be an inhibitor of the cytochrome P450 enzyme CYP3A4. nih.gov
Specific studies on this compound derivatives have also indicated their potential to modulate CYP activity. A study on 4-thiazolidinone-based derivatives, including methyl 5-fluoro-3-[2-(4-hydroxyanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidenmethyl]-1H-2-indolecarboxylate (Les-6166), investigated their effects on the expression of CYP1 family enzymes. nih.gov In 3T3-L1 cells, Les-6166 was found to decrease the mRNA expression of the aryl hydrocarbon receptor (AhR) and CYP1B1. nih.gov This suggests that fluorinated indole derivatives can modulate the expression of genes involved in drug metabolism. The indole alkaloid melatonin (B1676174) has also been identified as an inhibitor of CYP1A2. nih.gov
Serotonin (B10506) Receptor Ligands (5-HT1A and 5-HT2A)
Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are crucial G protein-coupled receptors (GPCRs) involved in the modulation of mood, cognition, and memory. nih.gov They are significant targets for drugs treating psychiatric and neurological disorders like depression, anxiety, and schizophrenia. nih.gov
Derivatives incorporating a fluorinated indole moiety have been investigated as potent ligands for these receptors. For instance, compounds such as D2AAK5, which contains a 6-fluoro-1H-indole unit, have demonstrated high affinity for both 5-HT1A and 5-HT2A receptors while being devoid of dopamine (B1211576) D2 receptor affinity. nih.gov Molecular docking studies have elucidated the binding interactions of these ligands. With the 5-HT2A receptor, a key interaction involves a hydrogen bond formed between the NH group of the indole moiety and the side chain of a threonine residue (Thr 3.37). nih.gov In the case of the D2AAK5 ligand, a halogen bond between its chlorine atom and an asparagine residue (Asn 6.55) was also observed, highlighting the complex binding profile of halogenated indole derivatives. nih.gov
| Compound | Target Receptor | Key Interaction Site | Interaction Type |
|---|---|---|---|
| D2AAK5 (contains 6-fluoro-1H-indole) | 5-HT2A | Thr 3.37 | Hydrogen Bond (Indole NH) |
| D2AAK5 (contains 6-fluoro-1H-indole) | 5-HT2A | Asn 6.55 | Halogen Bond (Chlorine atom) |
| D2AAK7 | 5-HT1A | Asn 7.38 / Tyr 7.42 | Hydrogen Bond (Ligand OH) |
Cannabinoid Receptor 1 (CB1) Allosteric Modulation
The cannabinoid receptor 1 (CB1) is a GPCR primarily located in the central nervous system and is a therapeutic target for managing pain, neurodegenerative disorders, and obesity. Allosteric modulation of the CB1 receptor offers a more nuanced approach to controlling its signaling pathways compared to direct agonism or antagonism, potentially avoiding detrimental side effects.
The indole-2-carboxamide scaffold has been confirmed as a robust framework for developing allosteric modulators of the CB1 receptor. The first such modulators identified were indole derivatives from Organon Research, including Org27569, Org29647, and Org27759. These compounds were found to enhance the binding of agonists while decreasing the binding of inverse agonists. The indole moiety is considered critical for these allosteric effects.
Subsequent structure-activity relationship (SAR) studies have explored various analogs. For example, GAT211 and its enantiomers, GAT228 and GAT229, are novel compounds that modulate CB1 through an allosteric site and have been investigated for treating corneal pain and inflammation. researchgate.net Another modulator, ZCZ011, has been shown to reduce neuropathic and inflammatory pain through a CB1-dependent mechanism. ijpsonline.com These findings underscore the potential of designing indole-based allosteric modulators for fine-tuning CB1 receptor activity in various therapeutic contexts. acs.org
COX-2 Enzyme Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors. The indole scaffold is present in well-known NSAIDs like indomethacin.
Research into novel indole derivatives has led to the discovery of potent and selective COX-2 inhibitors. Studies have shown that halogenated aryl rings are crucial for activity and selectivity. Specifically, fluorinated indole derivatives have demonstrated excellent COX-2 inhibition, with some compounds showing efficacy and selectivity greater than the commercial drug celecoxib (B62257). For instance, a series of fluorinated compounds exhibited IC50 values (a measure of inhibitory concentration) as low as 0.049 µmol/L, which is comparable to celecoxib (IC50 = 0.055 µmol/L), but with a better selectivity index. nih.gov Another N-1 and C-3 substituted indole derivative showed selective COX-2 inhibitory activity with an IC50 of 0.32 μmol/L and a selectivity index greater than 312. nih.gov
| Compound Type | COX-2 IC50 (µmol/L) | Selectivity Index (SI) | Reference Drug (Celecoxib) IC50 | Reference Drug (Celecoxib) SI |
|---|---|---|---|---|
| Fluorinated Compound 12 | 0.049 | 253.1 | 0.055 | 179.4 |
| Fluorinated Compound 13 | 0.057 | 201.8 | ||
| Fluorinated Compound 14 | 0.054 | 214.8 |
DNA Gyrase Enzyme Interactions
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. nih.govyoutube.com The primary inhibitors of this enzyme are fluoroquinolones, which stabilize the complex between the gyrase and DNA, leading to breaks in the DNA and bacterial cell death. youtube.com
While fluoroquinolones are the most studied class, research has indicated that other chemical scaffolds can interact with this enzyme. Molecular docking studies have suggested that the indole nucleus can play a role in inhibiting DNA gyrase. Specifically, the NH group of the indole ring has been identified as being important for interacting with and inhibiting the DNA gyrase B subunit of S. aureus. researchgate.net This suggests that the indole scaffold, including potentially fluorinated derivatives, could serve as a foundation for the design of new antibacterial agents targeting this essential enzyme. researchgate.net However, specific studies on this compound derivatives as DNA gyrase inhibitors are not extensively documented.
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapeutics for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govrsc.org The indole moiety has been used as a bioisosteric substitute for the indanone group of the well-known AChE inhibitor, donepezil. nih.govrsc.org
Research in this area has led to the synthesis of novel indole derivatives with potent cholinesterase inhibitory activity. One study developed a series of indoline-2,3-dione derivatives, where the most potent compound, 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione (IIId), demonstrated superior activity compared to donepezil. nih.gov In a different study, a fluoroquinolone derivative bearing an ortho-fluorophenyl group (compound 7g) was identified as the most active inhibitor against both AChE and BChE, with IC50 values of 0.70 µM and 2.20 µM, respectively. These examples highlight that incorporating a fluorinated phenyl or benzyl (B1604629) group into an indole-based structure is a promising strategy for developing effective cholinesterase inhibitors.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound 7g (contains ortho-fluorophenyl) | AChE | 0.70 ± 0.10 |
| BChE | 2.20 ± 0.10 |
Kainate Receptor Antagonism (GluK1/GluK2)
Kainate receptors (GluK1-5) are a subtype of ionotropic glutamate (B1630785) receptors that modulate synaptic transmission and are implicated in neurological conditions such as epilepsy, neuropathic pain, and migraine. nih.gov The development of selective antagonists for these receptors is a significant therapeutic goal.
Research has identified 1,2,3,5-tetrasubstituted indole derivatives as a class of compounds that can act as kainate receptor ligands. Notably, this series includes the first reported non-competitive ligand for the GluK2 receptor subunit. This discovery has been instrumental in advancing the computational understanding of the kainate receptor structure and ligand binding sites. The indole scaffold provides a versatile platform for developing selective antagonists that can differentiate between kainate receptor subtypes, such as GluK1 and GluK2, which is crucial for targeted therapeutic intervention.
Other Therapeutic Potentials
The versatility of the this compound scaffold extends to other therapeutic areas, primarily in the fields of oncology and infectious diseases.
Anticancer Activity: Fluorinated indole derivatives, particularly fluorinated isatins (an oxidized form of indole), have demonstrated moderate to high cytotoxicity against various human cancer cell lines. mdpi.com Some isatin-hydrazone derivatives containing ortho-substituted benzyl fragments with fluorine have shown higher cytotoxicity than the reference drug 5-fluorouracil, while exhibiting low toxicity against healthy cell lines. mdpi.com The indole scaffold has been successfully incorporated into anticancer drugs to interfere with critical cellular processes like tubulin formation, histone deacetylation, and DNA topoisomerase function. nih.gov
Antimicrobial Activity: Indole derivatives have shown promising activity against a range of microbial pathogens. nih.gov Studies have demonstrated that these compounds can be effective against bacteria, including multidrug-resistant strains like MRSA, and fungi such as C. krusei and C. albicans. nih.gov The presence of chloro or fluoro substituents on the phenyl rings of indole-triazole derivatives has been noted to be beneficial for antimicrobial activity. nih.gov This suggests that this compound derivatives are a promising class of compounds for the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
Derivatives of fluorinated indoles have demonstrated notable anti-inflammatory and pain-relieving (analgesic) effects in various preclinical models. A key example is 5-fluoro-2-oxindole, an oxidized derivative of 5-fluoro-indole, which has been evaluated for its effects on chronic inflammatory pain. chemicalbook.comnih.gov
In studies using mice with inflammatory pain induced by Complete Freund's Adjuvant (CFA), administration of 5-fluoro-2-oxindole was shown to significantly inhibit both mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). mdpi.com The mechanism behind these effects involves the modulation of key inflammatory and signaling pathways. Research has shown that 5-fluoro-2-oxindole can inhibit the upregulation of inflammatory markers such as inducible nitric oxide synthase (NOS2) and microglial markers (CD11b/c and IBA-1) in the spinal cord and paws of animals with induced inflammation. chemicalbook.comnih.gov Furthermore, this compound was found to enhance the analgesic effects of morphine, suggesting a potential role in combination therapies for managing chronic inflammatory pain. chemicalbook.commdpi.com
Another fluorinated indole, 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole, has also been identified as a potent anti-inflammatory agent, exhibiting 81.1% activity in an in-vivo study. These findings underscore the potential of incorporating a fluorine atom into the indole structure to develop new anti-inflammatory and analgesic drugs.
Table 1: Anti-inflammatory and Analgesic Activity of a Fluorinated Indole Derivative
| Compound | Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| 5-Fluoro-2-oxindole | Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice | Inhibited mechanical allodynia and thermal hyperalgesia. mdpi.com | Inhibited upregulation of inflammatory markers (NOS2) and microglial activation markers (IBA-1, CD11b/c). chemicalbook.comnih.gov |
Antioxidant Activity
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a key pathological factor in inflammation and neurodegeneration. nih.gov Several fluorinated indole derivatives have been investigated for their ability to mitigate oxidative stress.
The compound 5-fluoro-2-oxindole exhibits significant antioxidant properties that are closely linked to its anti-inflammatory effects. chemicalbook.com Its mechanism of action involves the upregulation of the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. mdpi.com Treatment with 5-fluoro-2-oxindole has been shown to increase the expression of key antioxidant and detoxifying enzymes, including NADPH quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1). chemicalbook.comnih.gov It also inhibits the formation of 4-hydroxy-2-nonenal (4-HNE), a marker of lipid peroxidation and oxidative damage. nih.gov
Similarly, the indole derivative NC009-1 has demonstrated antioxidant effects in cellular models of neurodegenerative diseases. nih.gov In studies involving α-synuclein, a protein central to Parkinson's disease pathology, NC009-1 was found to reduce ROS levels. aging-us.com This effect was associated with a decrease in the levels of oxidized glutathione (B108866) (GSSG), indicating a restoration of the cellular redox balance. aging-us.com
Table 2: Antioxidant Properties of Indole Derivatives
| Compound | Model System | Key Findings | Mechanism of Action |
|---|---|---|---|
| 5-Fluoro-2-oxindole | CFA-induced inflammatory pain in mice | Inhibited oxidative stress marker 4-HNE. nih.gov | Increased expression of antioxidant enzymes NQO1 and HO-1. chemicalbook.comnih.gov |
| NC009-1 | Cellular models of neurodegeneration (α-synuclein-activated microglia) | Reduced levels of Reactive Oxygen Species (ROS) and oxidized glutathione (GSSG). aging-us.com | General anti-oxidative effects, potentially through COX-inhibition. nih.gov |
Neuroprotective and Anticonvulsant Properties
The ability of indole derivatives to combat oxidative stress and inflammation forms the basis of their neuroprotective potential. nih.gov This has made them attractive candidates for the development of therapies for neurodegenerative disorders.
The indole compound NC009-1 has shown significant neuroprotective effects in models of several neurodegenerative diseases. nih.govnih.gov In cellular models of Parkinson's disease, NC009-1 reduced the expression of inflammatory mediators like NLRP3 and IL-1β in microglia activated by α-synuclein. aging-us.com In models of Spinocerebellar ataxia type 17 (SCA17), a disease caused by protein aggregation, NC009-1 was found to reduce the accumulation of polyglutamine aggregates and promote the growth of neurites (projections from nerve cells). nih.govntnu.edu.tw A key mechanism for this neuroprotective activity is the upregulation of heat shock protein family B (small) member 1 (HSPB1), a molecular chaperone that helps prevent protein misfolding and aggregation. nih.govnih.gov
Regarding anticonvulsant properties, while the broader class of indole derivatives has been explored for activity against seizures, specific research focusing on this compound derivatives is not prominent in the reviewed scientific literature. pharmacophorejournal.com Studies on other, non-fluorinated indole derivatives have shown that some possess anticonvulsant activity in standard preclinical screens, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.com This suggests that the indole scaffold may be a viable starting point for designing new anticonvulsant agents, though further investigation into fluorinated analogues is required.
Table 3: Neuroprotective Activity of an Indole Derivative
| Compound | Model System | Key Findings | Mechanism of Action |
|---|---|---|---|
| NC009-1 | Cellular models of Spinocerebellar ataxia type 17 (SCA17) | Reduced polyQ protein aggregation; promoted neurite outgrowth. nih.govntnu.edu.tw | Upregulated the expression of the protective chaperone protein HSPB1. nih.govnih.gov |
| NC009-1 | Cellular models of Parkinson's Disease (α-synuclein-activated microglia) | Reduced expression of inflammatory mediators (NLRP3, IL-1β). aging-us.com | Anti-inflammatory and antioxidant effects. nih.gov |
Computational and Structural Biology Studies
Molecular Docking and Binding Affinity Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, 2-fluoro-1H-indole) to a second molecule (the receptor, typically a protein target) when bound to each other. This process aims to model the formation of a stable complex. Binding affinity refers to the strength of this interaction, often quantified by parameters like binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new compounds based on their structural features and the optimization of existing structures to enhance desired properties.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions over time. Conformational analysis explores the various three-dimensional shapes a molecule can adopt, while MD simulations track the atomic movements of a system over a period, reflecting its flexibility and stability.
For this compound, conformational analysis would identify the most stable low-energy conformers. MD simulations could then be used to study how these conformers behave in a solvent environment (like water) or when interacting with a biological target. These simulations can reveal the flexibility of the molecule, how it adapts its shape to fit a binding site, and the stability of ligand-receptor complexes. Such dynamic information is crucial for understanding the mechanistic basis of binding and for designing more effective molecules.
In silico ADME/Pharmacokinetics Studies
Evaluation of Oral Bioavailability and Drug-likeness
Assessing oral bioavailability and drug-likeness typically involves a combination of computational predictions and experimental validation. Key computational approaches include adherence to established rules and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Lipinski's Rule of Five (Ro5)
Lipinski's Rule of Five, proposed by Christopher Lipinski, serves as a guideline to predict whether a biologically active molecule has chemical and physical properties conducive to oral bioavailability medchemica.comdrugbank.comnih.gov. The rule suggests that for a compound to be a likely successful orally absorbed drug, it should ideally adhere to at least three of the following four criteria:
Hydrogen Bond Donors (HBD): No more than 5.
Hydrogen Bond Acceptors (HBA): No more than 10.
Molecular Weight (MW): Less than 500 Da.
Lipophilicity (logP): Partition coefficient not greater than 5.
Adherence to these criteria generally indicates a higher probability of good solubility and membrane permeability, which are crucial for oral absorption medchemica.comdrugbank.comnih.govpensoft.netijper.org.
ADMET Properties Prediction
Beyond Lipinski's Rule, a comprehensive evaluation of drug-likeness involves predicting a range of ADMET properties pensoft.netgreenstonebio.comresearchgate.nettandfonline.com. These properties govern how a drug behaves in the body:
Absorption: Refers to how well a compound is absorbed into the bloodstream, often assessed by parameters like Caco-2 permeability and gastrointestinal (GI) absorption predictions mdpi.comresearchgate.net.
Distribution: How the compound spreads throughout the body.
Metabolism: How the compound is broken down by the body, influencing its duration of action and potential for drug-drug interactions.
Excretion: How the compound is eliminated from the body.
Toxicity: The potential for adverse effects.
Computational tools and software, such as SwissADME, pkCSM, and ADMET-AI, are widely used to predict these properties based on a molecule's structure pensoft.netgreenstonebio.comresearchgate.nettandfonline.commdpi.comiaps.org.in.
Influence of Structural Features on Drug-likeness
The structural characteristics of this compound, namely the indole (B1671886) scaffold and the fluorine substituent at the 2-position, are significant factors in its potential drug-likeness and bioavailability.
Indole Scaffold: The indole nucleus is a prevalent and versatile heterocyclic motif found in numerous biologically active natural products and synthetic drugs. Its inherent properties often contribute to favorable interactions with biological targets tandfonline.comsolubilityofthings.comdergipark.org.tr.
Fluorine Substitution: The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the electronic density of the indole ring, potentially enhancing metabolic stability and influencing lipophilicity vulcanchem.comvulcanchem.com. In related indole derivatives, fluorine substitution has been associated with improved oral bioavailability and other drug-like characteristics acs.org. For instance, fluorine can increase lipophilicity due to its hydrophobic nature and potentially enhance binding affinities through specific interactions vulcanchem.com.
Specific Considerations for this compound
Future Directions and Research Gaps
Development of Novel Synthetic Methodologies
The synthesis of 2-fluoro-1H-indole and its derivatives remains an area ripe for innovation. Future efforts are geared towards not only improving the efficiency of existing methods but also developing new, more sustainable, and stereoselective routes.
Efficient and Sustainable Synthesis Routes
Current synthetic strategies often rely on harsh reagents and multi-step procedures. The future of this compound synthesis lies in the development of more efficient and environmentally benign protocols. A significant advancement in this area is the exploration of metal-free synthesis pathways for fluorinated indoles. nih.gov These methods, which can utilize simple, commercially available anilines, offer a scalable and more sustainable alternative to traditional metal-catalyzed reactions. nih.gov
Another promising avenue is the refinement of direct C-H fluorination techniques. While reagents like Selectfluor™ have been employed for the fluorination of indoles, research is ongoing to improve regioselectivity and reduce reaction times, particularly for indole (B1671886) rings bearing electron-withdrawing groups which tend to be less reactive. researchgate.net The development of methodologies that leverage environmentally responsible and sustainable practices, such as the use of benign amphiphiles to control the solubility and reactivity of substrates and fluorine sources in water, represents a significant step forward. researchgate.net
Future research will likely focus on:
Flow Chemistry: Transitioning from batch to continuous flow processes can offer better control over reaction parameters, improve safety, and enhance scalability.
Photoredox Catalysis: Visible-light-mediated reactions present a green alternative for C-F bond formation, often proceeding under mild conditions.
Biocatalysis: The use of enzymes for fluorination reactions could provide unparalleled selectivity and sustainability, although this remains a long-term goal.
Asymmetric Synthesis of Chiral this compound Derivatives
The creation of chiral centers in molecules is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different biological activities. The asymmetric synthesis of this compound derivatives, particularly those with a stereogenic center adjacent to the fluorine-bearing carbon, is a significant and challenging goal. nih.gov Recent advances in catalytic asymmetric synthesis provide a strong foundation for achieving this. chiralpedia.com
Organocatalysis, particularly using chiral Brønsted acids or squaramides, has shown promise in the asymmetric synthesis of various indole-containing compounds and could be adapted for this compound substrates. frontiersin.orgnih.gov Gold-catalyzed asymmetric synthesis is another emerging area that has been successfully applied to create axially chiral indole derivatives, a strategy that could potentially be extended to generate chiral this compound analogues. unimi.it
Key future research directions in this domain include:
Development of Novel Chiral Catalysts: Designing new organo- or metal-based catalysts specifically tailored for the stereoselective functionalization of the this compound scaffold.
Enantioselective Fluorination: Exploring catalytic methods for the direct enantioselective fluorination of pre-functionalized indole precursors.
Stereoselective Cascade Reactions: Designing multi-step, one-pot reactions that efficiently build molecular complexity while controlling stereochemistry.
Exploration of New Biological Targets and Mechanisms of Action
While the full biological potential of this compound is yet to be unlocked, the broader family of indole derivatives exhibits a wide spectrum of pharmacological activities, suggesting numerous avenues for future investigation. researchgate.netchula.ac.th
Identification of Untapped Therapeutic Applications
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse therapeutic applications. researchgate.net The introduction of a fluorine atom at the 2-position can modulate the biological activity of the parent indole, potentially leading to the discovery of novel therapeutic agents. A significant portion of the human genome remains underexplored from a therapeutic perspective, presenting a vast landscape of potential new drug targets. nih.govnih.govresearchgate.net
Future research should systematically screen this compound and its derivatives against a wide array of biological targets to identify untapped therapeutic potential. Areas of particular interest, based on the known activities of other indole derivatives, include:
Oncology: Investigating the anticancer potential by targeting enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1) or histone lysine (B10760008) methyl transferases. espublisher.comeurjchem.com
Infectious Diseases: Exploring antimicrobial and antiviral activities, a known strength of the indole scaffold. chula.ac.thresearchgate.net
Neurodegenerative Diseases: Given the structural similarity of indole to neurotransmitters, exploring targets within the central nervous system is a logical step.
Metabolic Disorders: Investigating potential roles in modulating metabolic pathways, for instance, as α-glucosidase inhibitors. frontiersin.org
The Illuminating the Druggable Genome (IDG) initiative provides a framework for identifying and prioritizing understudied proteins as potential drug targets, which could guide the exploration of this compound's therapeutic applications. nih.govnih.govresearchgate.net
Deepening Understanding of Molecular Interactions
A fundamental aspect of drug discovery is understanding how a molecule interacts with its biological target at a molecular level. For this compound derivatives, the fluorine atom can significantly influence these interactions through various mechanisms, including the formation of hydrogen bonds and altered electrostatic interactions.
Future research will focus on elucidating the precise molecular interactions of this compound-based ligands with their protein targets. This can be achieved through a combination of experimental techniques such as X-ray crystallography and NMR spectroscopy, alongside computational methods. Understanding how the C2-fluoro substituent impacts binding affinity and selectivity will be crucial for rational drug design. For instance, studies on other fluorinated compounds have shown that fluorine can enhance binding affinity and modulate the conformation of peptides, thereby improving their biological activity and stability. nih.gov
Advancements in Computational Drug Design
In silico methods have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.govijesi.org For this compound, computational approaches will be instrumental in navigating its chemical space and predicting its biological activities.
Molecular docking simulations can be employed to predict the binding modes of this compound derivatives within the active sites of various protein targets. acs.orgnih.govresearchgate.netwestmont.edu These studies can help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. For example, docking studies have been used to explore the binding of indole derivatives to targets like HIV-1 glycoprotein (B1211001) gp120 and to identify potential inhibitors of enzymes in Plasmodium falciparum. researchgate.netbonviewpress.com
Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful method to correlate the structural features of this compound derivatives with their biological activities. nih.govnih.govbiointerfaceresearch.com By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds and gain insights into the key structural determinants of activity. Such models have been successfully applied to various indole derivatives to predict their efficacy against cancer cell lines and fungal pathogens. nih.govbiointerfaceresearch.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor interactions, offering deeper insights into the stability of the complex and the role of specific residues in binding. biointerfaceresearch.comnih.gov
Future advancements in this area will likely involve the integration of artificial intelligence and machine learning algorithms to build more accurate predictive models for bioactivity and pharmacokinetic properties, further streamlining the drug discovery process for this promising class of compounds. bonviewpress.com
Integration of Advanced AI/ML Techniques
A significant area of development is the use of AI in planning the chemical synthesis of these complex molecules. acs.org Retrosynthetic analysis tools powered by machine learning can propose viable and efficient synthetic routes to novel this compound analogs, accelerating the "design-make-test-analyze" cycle that is central to medicinal chemistry. acs.org This synergy between computational prediction and practical synthesis is expected to unveil new therapeutic applications for this class of compounds.
Predictive Modeling for Enhanced Pharmacological Profiles
Predictive modeling, a key application of AI and ML, is instrumental in refining the pharmacological profiles of drug candidates derived from this compound. These models use a molecule's structure to forecast its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity (ADME/T). mdpi.commdpi.com Early prediction of these characteristics is vital for minimizing late-stage failures in drug development. nih.gov
For fluorinated compounds like this compound, specialized predictive models are particularly valuable. A multimodal deep learning model, F-CPI, has been developed specifically to predict how fluorine substitution impacts a compound's bioactivity. nih.gov Such models can help researchers understand the nuanced effects of the fluorine atom at the C2 position of the indole ring, guiding modifications to enhance potency and selectivity. For example, the application of the F-CPI model in one study led to a more than 100-fold increase in the bioactivity of a hit compound against SARS-CoV-2 3CLpro. nih.gov
Explainable ML models are also emerging as powerful tools, providing detailed insights into how specific molecular features contribute to the prediction of a particular ADME property. researchgate.net By applying these models to this compound derivatives, chemists can gain a deeper understanding of the relationship between chemical structure and biological function, enabling a more rational design of molecules with improved pharmacokinetic and pharmacodynamic profiles. researchgate.netresearchgate.net This data-driven approach allows for the systematic optimization of drug candidates, ensuring that molecules moving forward have a higher probability of success in preclinical and clinical studies. cas.org
Table 1: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Application Area | Specific Technique/Model | Objective for this compound Derivatives | Potential Impact |
|---|---|---|---|
| De Novo Drug Design | Generative Adversarial Networks (GANs), Deep Learning | Generate novel this compound structures with desired therapeutic profiles. nih.govmdpi.com | Accelerated discovery of new chemical entities with enhanced efficacy and safety. |
| Bioactivity Prediction | F-CPI (Multimodal Deep Learning) | Predict changes in biological activity resulting from modifications to the this compound core. nih.gov | Efficient optimization of lead compounds for increased potency. |
| ADME/T Profile Prediction | Explainable ML Models, Support Vector Machines | Forecast pharmacokinetic and toxicity properties early in the design phase. mdpi.comresearchgate.net | Reduced attrition rate of drug candidates in later development stages. |
| Synthesis Planning | Retrosynthetic Analysis Algorithms (e.g., ASKCOS) | Propose efficient and viable chemical synthesis routes for novel analogs. acs.org | Faster synthesis and testing of prioritized molecules. |
Translational Research and Preclinical Development
Translating promising this compound-based compounds from laboratory curiosities into clinical candidates requires rigorous preclinical evaluation. This phase focuses on establishing in vivo efficacy and addressing critical challenges such as the development of drug resistance.
In vivo Studies for Efficacy and Safety
While specific in vivo data for this compound itself is limited in publicly available research, studies on closely related fluorinated indole derivatives provide a framework for its potential preclinical development. The primary goal of in vivo studies is to demonstrate that a compound can produce the desired therapeutic effect in a living organism at a safe dose.
For example, a derivative containing a 4-fluoro-1H-indol-5-yloxy moiety, BMS-540215, demonstrated robust preclinical in vivo activity in human tumor xenograft models, highlighting the potential of fluorinated indoles in oncology. nih.gov Similarly, other fluorinated indole analogs have shown promising antitumor properties, with their efficacy against cancer cell lines correlating with their enzymatic inhibitory properties. rsc.org In the context of infectious diseases, indole-2-carboxamide derivatives have been advanced to in vivo efficacy studies in mouse models of Chagas disease. nih.gov Another indole carboxamide derivative, TXA11114, which features a fluorine-substituted sidechain, has achieved a significant milestone by demonstrating in vivo efficacy in murine models of P. aeruginosa infection. biorxiv.org These examples underscore the viability of advancing fluorinated indole structures through preclinical animal models to validate their therapeutic potential.
Addressing Challenges in Drug Resistance
Drug resistance is a major obstacle in the treatment of cancer and infectious diseases, and a key area where this compound derivatives could make a significant impact. nih.govresearchgate.net The indole scaffold is present in several clinical agents used to treat drug-resistant cancers, and ongoing research is focused on developing new indole derivatives that can overcome resistance mechanisms. nih.govresearchgate.net
One strategy involves designing multi-targeted inhibitors, which can be more effective against the multifactorial nature of cancer and may circumvent resistance pathways. rsc.org Fluorinated indole analogs have shown enhanced antitumor properties, suggesting that the fluorine atom can be strategically used to control biological properties and potentially overcome resistance. rsc.org For instance, novel derivatives of 7-(1-methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine have been specifically designed as covalent inhibitors to overcome drug resistance mediated by gatekeeper mutations in FGFRs, a common issue in cancer therapy. acs.org
In the realm of bacterial infections, indole-containing compounds are being developed to combat multidrug resistance. Research has shown that certain indole derivatives can act as efflux pump inhibitors (EPIs). biorxiv.org Efflux pumps are proteins that bacteria use to expel antibiotics, and inhibiting them can restore the efficacy of existing drugs. The fluorinated indole derivative TXA11114 potentiates the activity of the antibiotic levofloxacin (B1675101) against multid-drug resistant P. aeruginosa isolates. biorxiv.org Furthermore, indole itself has been shown to reverse the intrinsic antibiotic resistance of several bacterial species by activating a novel importer that facilitates antibiotic entry into the cell. nih.gov This suggests that this compound derivatives could be explored not only as direct therapeutics but also as adjuvants that break down bacterial defenses against conventional antibiotics.
Q & A
Basic: What synthetic methodologies are most effective for producing 2-fluoro-1H-indole, and how do reaction conditions influence regioselectivity?
The synthesis of this compound typically involves halogenation or fluorination strategies. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for fluorinated indoles, where fluorinated precursors are coupled with azide/alkyne intermediates under mild conditions . Regioselectivity is influenced by steric and electronic factors: electron-withdrawing fluorine atoms direct electrophilic substitution to specific positions. Optimizing solvent polarity (e.g., PEG-400/DMF mixtures) and catalyst loading (e.g., CuI) can enhance yield and selectivity . Aryne-mediated approaches, as seen in difluoroindole synthesis, may also be applicable for introducing fluorine at the 2-position via cycloaddition reactions .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound derivatives, and how should fluorine NMR signals be interpreted?
Key techniques include:
- 1H/13C NMR : To confirm indole backbone integrity and substituent positions. Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts in 1H NMR .
- 19F NMR : Provides direct evidence of fluorine incorporation. Chemical shifts for aromatic fluorine typically range between -110 to -130 ppm, depending on substituent electronic effects .
- HRMS : Validates molecular formula via exact mass analysis (e.g., FAB-HRMS with m/z accuracy <5 ppm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated in related fluorinated indole structures .
Advanced: How does fluorine substitution at the 2-position alter the indole ring’s electronic properties, and what computational methods validate these effects?
Fluorine’s strong electron-withdrawing nature decreases electron density at the 2-position, increasing the ring’s electrophilicity. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces and predict reactive sites. For example, Fukui indices or Natural Bond Orbital (NBO) analysis quantify charge distribution changes . Comparative studies with 5- or 6-fluoro isomers (e.g., via Hammett σ constants) further highlight positional effects on reactivity and binding affinity in medicinal chemistry applications .
Advanced: What crystallographic challenges arise in analyzing this compound derivatives, and how can fluorine-specific interactions be leveraged for crystal engineering?
Fluorine’s small atomic radius and high electronegativity promote weak intermolecular interactions (e.g., C–F···H–C or F···π), which influence crystal packing. Challenges include low diffraction quality due to disorder. Using SHELXL for refinement and ORTEP-III for visualization helps resolve these issues . Co-crystallization with halogen-bond acceptors (e.g., iodide salts) can stabilize lattice structures, as seen in related halogenated indoles .
Basic: What are common side reactions during this compound synthesis, and how can purification protocols be optimized?
Side reactions include:
- Overhalogenation : Excess fluorinating agents (e.g., Selectfluor) may lead to di- or tri-fluorinated byproducts.
- Ring-opening : Under acidic conditions, the indole ring can undergo hydrolysis.
Mitigation involves stepwise reagent addition and monitoring via TLC. Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization in ethanol/water mixtures improves yield .
Advanced: How can contradictions in biological activity data for this compound analogs be systematically addressed?
Contradictions often stem from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data across studies .
- Quality Control : Validate compound purity via HPLC (>95%) and corroborate activity with orthogonal assays (e.g., enzymatic vs. cell-based) .
- Structural Reanalysis : Use X-ray or NMR to confirm batch-to-batch consistency in regiochemistry .
Basic: What experimental parameters are critical for evaluating the stability of this compound in solution?
Design stability studies by varying:
- pH : Use buffers (pH 1–13) to assess acid/base sensitivity.
- Temperature : Accelerated degradation studies at 40–60°C.
- Light exposure : Test photostability under UV/visible light.
Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .
Advanced: How does fluorine’s position (2- vs. 5-/6-) on the indole ring impact structure-activity relationships (SAR) in drug discovery?
Positional effects are assessed via:
- Docking Studies : Compare binding poses of isomers in target protein pockets (e.g., serotonin receptors).
- Free-Wilson Analysis : Statistically isolate fluorine’s contribution to activity.
For example, 2-fluoro substitution may enhance π-stacking in hydrophobic pockets, while 5-fluoro analogs improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
